molecular formula C5H9ClO2 B105212 5-Chloro-2-methyl-1,3-dioxane CAS No. 15579-94-9

5-Chloro-2-methyl-1,3-dioxane

Cat. No.: B105212
CAS No.: 15579-94-9
M. Wt: 136.58 g/mol
InChI Key: GTCHJWXOUCJFBZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1,3-dioxane is a substituted 1,3-dioxane derivative featuring a chlorine atom at the 5-position and a methyl group at the 2-position of the six-membered dioxane ring. The 1,3-dioxane scaffold is a saturated heterocyclic system with two oxygen atoms at the 1- and 3-positions, which confers unique electronic and steric properties.

Properties

CAS No.

15579-94-9

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

5-chloro-2-methyl-1,3-dioxane

InChI

InChI=1S/C5H9ClO2/c1-4-7-2-5(6)3-8-4/h4-5H,2-3H2,1H3

InChI Key

GTCHJWXOUCJFBZ-UHFFFAOYSA-N

SMILES

CC1OCC(CO1)Cl

Canonical SMILES

CC1OCC(CO1)Cl

Synonyms

5β-Chloro-2α-methyl-1,3-dioxane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Chloro-2-methyl-1,3-dioxane with analogous 1,3-dioxane derivatives, focusing on structural features, electronic effects, reactivity, and applications.

Structural and Electronic Comparisons

2-Methyl-1,3-dioxane Structure: Methyl group at the 2-position. Geometry optimizations (HF/6-31Gand B3LYP/6-31G) for methyl-substituted dioxanes indicate that substituents at the 2-position minimally distort the chair conformation of the ring . Reactivity: Less reactive toward nucleophilic substitution compared to halogenated derivatives due to the absence of a leaving group.

5-Methyl-1,3-dioxane

  • Structure : Methyl group at the 5-position.
  • Properties : The equatorial orientation of the methyl group reduces steric strain. Computational studies suggest that methyl substituents at the 5-position slightly increase the ring’s stability compared to other positions .

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

  • Structure : Bromoethyl group at the 5-position and two methyl groups at the 2-position.
  • Properties : Molecular weight = 223.11 g/mol, purity = 95%. The bromoethyl group introduces both bulk and a reactive leaving group (Br), making it suitable for alkylation or elimination reactions. The dimethyl groups enhance steric protection .

5-Oxo-2-phenyl-1,3-dioxane

  • Structure : Ketone (oxo) group at the 5-position and phenyl group at the 2-position.
  • Properties : The electron-withdrawing oxo group increases the ring’s polarity, enhancing solubility in polar solvents. The phenyl group contributes to π-π stacking interactions, which may be useful in crystal engineering .

5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones

  • Structure : Arylidene group at the 5-position and two methyl groups at the 2-position, with dione groups at 4- and 6-positions.
  • Properties : The dione groups make these compounds highly electrophilic, serving as intermediates for natural product synthesis. The arylidene moiety enables conjugation, which can be exploited in photochemical applications .

5-Bromo-5-nitro-1,3-dioxane Structure: Bromo and nitro groups at the 5-position. Properties: The nitro group acts as a strong electron-withdrawing group, increasing oxidative stability.

Reactivity and Stability

  • This compound : The chlorine atom at the 5-position is a moderate leaving group, enabling nucleophilic substitution reactions under mild conditions. The methyl group at the 2-position may sterically hinder reactions at the adjacent oxygen atoms.
  • Comparison :
    • Bromine in 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane is a better leaving group than chlorine, favoring faster substitution .
    • The oxo group in 5-Oxo-2-phenyl-1,3-dioxane increases susceptibility to nucleophilic attack at the carbonyl carbon .
    • Nitro groups in 5-bromo-5-nitro-1,3-dioxane enhance stability against microbial degradation, a key feature for biocides .

Physical Properties

  • Solubility: Halogenated derivatives (e.g., chloro, bromo) are less soluble in nonpolar solvents compared to methyl-substituted dioxanes due to increased polarity.
  • Melting Points : Nitro- and oxo-substituted dioxanes (e.g., >110°C for 5-bromo-5-nitro-1,3-dioxane ) typically have higher melting points than alkyl-substituted analogs due to stronger intermolecular interactions.

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